molecular formula C14H13F3N2 B1385783 (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019564-99-8

(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No. B1385783
CAS RN: 1019564-99-8
M. Wt: 266.26 g/mol
InChI Key: PMSIFDQDPDIBIG-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antiproliferative Agents for Cancer Therapy

This compound has been utilized in the synthesis of derivatives that exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been designed to target A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. These derivatives can induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as effective antiproliferative agents .

BRAF Inhibitors in Targeted Cancer Treatment

Some derivatives of this compound have shown promise as potential BRAF inhibitors . BRAF is a part of the MAPK/ERK pathway, which is often dysregulated in cancers. By inhibiting this pathway, these derivatives could offer a targeted therapeutic approach with minimal toxicity, thereby improving the quality of life for cancer patients .

Designing New Chemotypes for Drug Discovery

The structural motif of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine serves as a chemotype for designing new drugs. Its incorporation into new molecules could lead to the discovery of drugs with improved efficacy and selectivity for various diseases .

Synthesis of Urea Derivatives

The compound is a key precursor in the synthesis of urea derivatives . These derivatives have been explored for their medicinal properties, particularly in the development of anticancer agents. The urea moiety is a significant fragment in medicinal chemistry due to its versatility and biological relevance .

Molecular Docking Studies

Due to its unique structure, the compound can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This is crucial in the rational design of drugs, allowing for the prediction of the binding affinity and activity of drug candidates .

Anticancer Agents with Selectivity

Derivatives of this compound have been evaluated for their selectivity in killing cancer cells while sparing normal cells. This selectivity is paramount in reducing the adverse side effects commonly associated with chemotherapy .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Future Directions

The future directions for this compound involve the discovery of many novel applications of TFMP . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives is becoming an increasingly important research topic .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c15-14(16,17)12-5-3-4-11(8-12)9-18-10-13-6-1-2-7-19-13/h1-8,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIFDQDPDIBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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